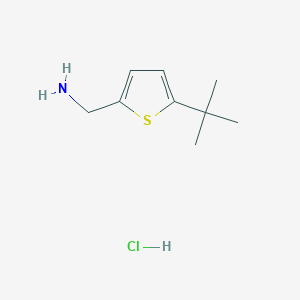
(5-Tert-butylthiophen-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Tert-butylthiophen-2-yl)methanamine hydrochloride: is an organic compound with the molecular formula C₉H₁₆ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butylthiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where thiophene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Amination: The thiophene derivative is then subjected to amination, where a suitable amine source, such as ammonia or an amine, is introduced to form the methanamine group.
Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Typical industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Tert-butylthiophen-2-yl)methanamine hydrochloride can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where electrophiles such as halogens or nitro groups are introduced. Reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Tert-butylthiophen-2-yl)methanamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting various biological pathways.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its role in modulating specific molecular targets in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of (5-Tert-butylthiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, thiophene, is a simple five-membered aromatic ring containing sulfur.
Benzothiophene: A fused ring system containing both benzene and thiophene rings, known for its biological activity.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position, used in the synthesis of pharmaceuticals.
Uniqueness: (5-Tert-butylthiophen-2-yl)methanamine hydrochloride is unique due to the presence of the tert-butyl group and the methanamine moiety. These structural features confer specific chemical properties, such as increased steric hindrance and enhanced reactivity, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
IUPAC Name |
(5-tert-butylthiophen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-5H,6,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZPAKAKMBVKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2979204.png)
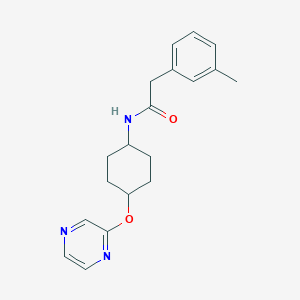
![4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B2979207.png)
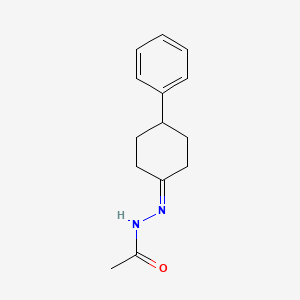
![1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B2979210.png)

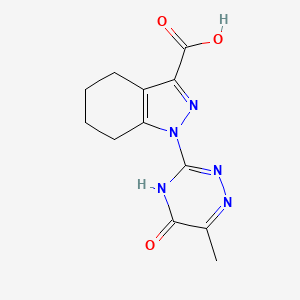
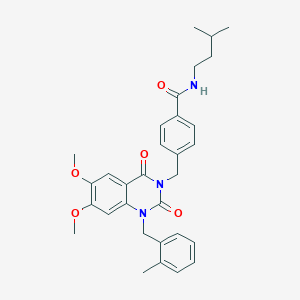
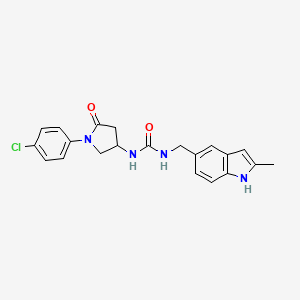
![N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2979216.png)
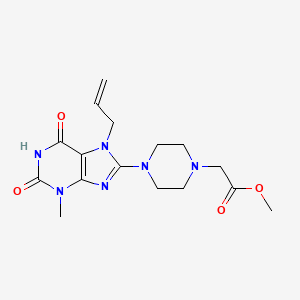
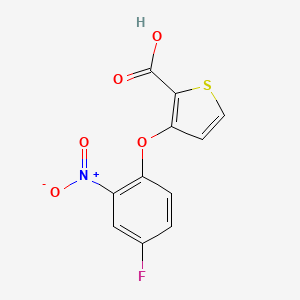
![4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide](/img/structure/B2979221.png)

